molecular formula C19H21FN4O2S B2496546 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714244-53-8

4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2496546
CAS No.: 714244-53-8
M. Wt: 388.46
InChI Key: MGJWVQVVXXFILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is a synthetic organic compound with the molecular formula C19H21FN4O2S. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluoro or sulfonamide positions .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the fluoro and sulfonamide groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-fluoro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-2-3-6-13-21-18-19(23-17-8-5-4-7-16(17)22-18)24-27(25,26)15-11-9-14(20)10-12-15/h4-5,7-12H,2-3,6,13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJWVQVVXXFILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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